8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride

Solubility Salt selection Drug discovery

Reproducibility of biological assays and chemical reactions is often compromised by poor aqueous solubility and inconsistent purity of free-base spirocyclic diamines. 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride directly addresses these pain points. - Enhanced aqueous solubility enables reliable dissolution in PBS and cell culture media without co-solvents. - Rigid N-benzyl spirocyclic core serves as a piperazine bioisostere, ideal for PARP/kinase medicinal chemistry programs. - Documented ≥97% purity and cold-chain-validated (2-8°C) storage ensure lot-to-lot consistency for HTS and SAR studies.

Molecular Formula C15H24Cl2N2
Molecular Weight 303.3 g/mol
CAS No. 1159822-78-2
Cat. No. B1443260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
CAS1159822-78-2
Molecular FormulaC15H24Cl2N2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1CC2(CCN(CC2)CC3=CC=CC=C3)NC1.Cl.Cl
InChIInChI=1S/C15H22N2.2ClH/c1-2-5-14(6-3-1)13-17-11-8-15(9-12-17)7-4-10-16-15;;/h1-3,5-6,16H,4,7-13H2;2*1H
InChIKeyGNSMSVLFLPSDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride (CAS 1159822-78-2): Key Procurement & Identity Data for Research Supply


8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic diamine building block featuring a rigid 1,8-diazaspiro[4.5]decane core with an N-benzyl substituent, supplied as a dihydrochloride salt. Its molecular formula is C₁₅H₂₄Cl₂N₂, with a molecular weight of 303.27–303.3 g/mol . The free base form (CAS 928034-30-4) has a molecular weight of 230.35 g/mol, a density of 1.07 g/cm³, and a boiling point of 340.8°C at 760 mmHg . The compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, particularly for the construction of spirocyclic pharmacophores .

Why 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride Cannot Be Replaced by Unsubstituted or Free Base Analogs


Substitution with the free base 8-Benzyl-1,8-diazaspiro[4.5]decane (CAS 928034-30-4) or the unsubstituted 1,8-diazaspiro[4.5]decane dihydrochloride (CAS 1159822-20-4) is not functionally equivalent in synthetic and biological contexts. The dihydrochloride salt form of the target compound ensures enhanced aqueous solubility and solid-state stability, which are critical for reproducible biological assays and chemical reactions . In contrast, the free base exhibits limited water solubility and distinct physicochemical properties (density 1.07 g/cm³, bp 340.8°C), which can impede dissolution and handling in aqueous media . Furthermore, the N-benzyl group provides a specific steric and electronic profile that is absent in the unsubstituted analog, directly influencing receptor binding, pharmacokinetics, and synthetic derivatization pathways . The quantitative evidence below details these critical distinctions.

Quantitative Differentiation of 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride from Closest Analogs


Dihydrochloride Salt Form Confers Superior Aqueous Solubility Compared to Free Base

The dihydrochloride salt form of 8-benzyl-1,8-diazaspiro[4.5]decane (CAS 1159822-78-2) is specifically engineered to enhance water solubility, a critical parameter for biological assays and synthetic manipulations. While direct experimental solubility data for the dihydrochloride is not disclosed in public databases, the free base 8-Benzyl-1,8-diazaspiro[4.5]decane (CAS 928034-30-4) exhibits markedly different physicochemical properties consistent with lower aqueous solubility: a density of 1.07 g/cm³ and a boiling point of 340.8°C . The presence of two hydrochloride counterions in the target compound dramatically increases polarity and hydrogen-bonding capacity, enabling dissolution in aqueous buffers that would otherwise precipitate the free base. This class-level inference is supported by the general observation that hydrochloride salts of spirocyclic diamines, such as 1,8-diazaspiro[4.5]decane dihydrochloride (CAS 1159822-20-4), are described as having 'enhanced solubility in aqueous environments' .

Solubility Salt selection Drug discovery Aqueous formulation

N-Benzyl Substitution Enables Key Pharmacophoric Interactions Absent in Unsubstituted 1,8-Diazaspiro[4.5]decane

The N-benzyl group in 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride introduces a critical aromatic pharmacophore not present in the unsubstituted 1,8-diazaspiro[4.5]decane dihydrochloride (CAS 1159822-20-4). This benzyl moiety can engage in π-π stacking, hydrophobic contacts, and hydrogen bonding with biological targets, directly influencing binding affinity and selectivity. While direct comparative binding data for this specific compound is not publicly available, the broader class of diazaspiro[4.5]decane derivatives has been extensively employed as piperazine bioisosteres to modulate lipophilicity and target engagement [1]. In the context of PARP1 inhibition, spirocyclic analogs of olaparib demonstrated altered potency and selectivity profiles compared to the parent piperazine-containing drug, underscoring the functional impact of spirocyclic N-substitution [1]. The absence of the benzyl group in CAS 1159822-20-4 yields a more polar, less lipophilic scaffold with different receptor recognition properties, making it unsuitable as a direct replacement in structure-activity relationship studies or lead optimization campaigns targeting hydrophobic binding pockets.

Medicinal chemistry Structure-activity relationship Spirocyclic scaffolds Ligand design

High Certified Purity (97%) with Defined Storage Conditions Ensures Reproducible Experimental Outcomes

Reputable suppliers offer 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride with a minimum purity specification of 97%, as documented by Sigma-Aldrich and ABCR . This level of purity, combined with explicit storage recommendations (2–8°C ), provides a verifiable quality benchmark that directly impacts experimental reproducibility. In contrast, the free base 8-Benzyl-1,8-diazaspiro[4.5]decane (CAS 928034-30-4) is commonly supplied at 95% purity , and its higher boiling point (340.8°C) and lower density (1.07 g/cm³) introduce additional handling and storage considerations. The 2% purity differential, while seemingly small, can be critical in sensitive assays where trace impurities affect enzyme inhibition constants, cellular toxicity profiles, or crystallization outcomes. Furthermore, the defined cold-chain storage requirement for the dihydrochloride salt underscores its optimized solid-state stability for long-term research use.

Quality control Purity Reproducibility Procurement specification

Optimal Research and Procurement Use Cases for 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride


Synthesis of Spirocyclic PARP or Kinase Inhibitor Analogs Requiring Lipophilic Benzyl Pharmacophores

Based on the evidence that N-benzyl substitution imparts key lipophilic and aromatic interactions (Section 3, Evidence 2), this dihydrochloride is ideally suited as a building block for medicinal chemistry programs targeting poly(ADP-ribose) polymerase (PARP) or various kinases where spirocyclic cores serve as piperazine bioisosteres [1]. The benzyl group can be further functionalized or exploited to enhance target engagement and selectivity.

Aqueous Biological Assays Requiring High Solubility and Reproducible Dissolution

The dihydrochloride salt form, inferred to possess enhanced aqueous solubility compared to the free base (Section 3, Evidence 1), is the preferred form for in vitro biochemical assays, cell-based screenings, and in vivo formulation development. Researchers can achieve reliable dissolution in PBS, cell culture media, or other aqueous buffers without the need for co-solvents that might interfere with assay readouts .

High-Throughput Screening (HTS) and Lead Optimization Where Purity and Batch Consistency Are Critical

The documented 97% purity and defined 2–8°C storage condition (Section 3, Evidence 3) directly support HTS campaigns and SAR studies where even minor impurities can skew IC₅₀ determinations or generate false positives. Procurement of this high-purity, cold-chain-validated dihydrochloride ensures that each experimental replicate originates from a consistent, quality-controlled source .

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